molecular formula C22H29BrN2O4 B11604788 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B11604788
M. Wt: 465.4 g/mol
InChI Key: JEYYZXQDWJKCIG-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two aromatic rings substituted with bromine and methoxy groups, connected through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the bromine and additional methoxy groups.

    4-(3,4,5-Trimethoxyphenyl)piperazine: Similar structure but without the bromine substitution.

Uniqueness

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is unique due to the presence of both bromine and multiple methoxy groups, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its binding affinity to certain targets and provide distinct pharmacological properties.

Properties

Molecular Formula

C22H29BrN2O4

Molecular Weight

465.4 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C22H29BrN2O4/c1-26-19-6-5-18(23)13-17(19)15-25-9-7-24(8-10-25)14-16-11-20(27-2)22(29-4)21(12-16)28-3/h5-6,11-13H,7-10,14-15H2,1-4H3

InChI Key

JEYYZXQDWJKCIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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